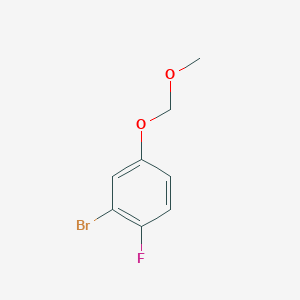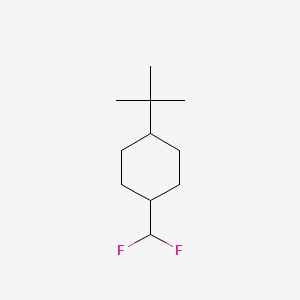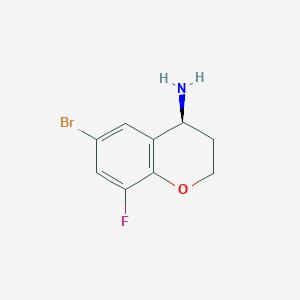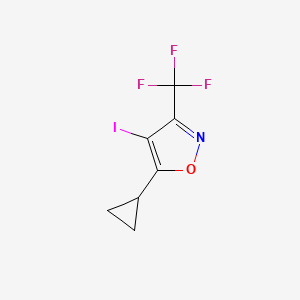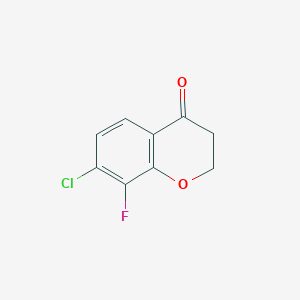
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate is a chemical compound with the molecular formula C10H11FN2O2 It is a derivative of picolinic acid and contains a fluorine atom, an amino group, and a cyclopropyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Fluorination: Introduction of the fluorine atom at the desired position.
Amination: Introduction of the amino group.
Esterification: Formation of the methyl ester.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce a variety of substituted picolinates .
Applications De Recherche Scientifique
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity, leading to unique biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-5-fluoropicolinate: Similar structure but lacks the cyclopropyl group.
Methyl 3-amino-6-cyclopropylpicolinate: Similar structure but lacks the fluorine atom.
Uniqueness
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate is unique due to the combination of the amino, fluorine, and cyclopropyl groups on the picolinic acid scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H11FN2O2 |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
methyl 3-amino-6-cyclopropyl-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11FN2O2/c1-15-10(14)9-7(12)4-6(11)8(13-9)5-2-3-5/h4-5H,2-3,12H2,1H3 |
Clé InChI |
OVNSMYRYWPUVGM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=C(C=C1N)F)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)

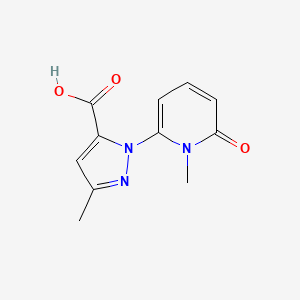
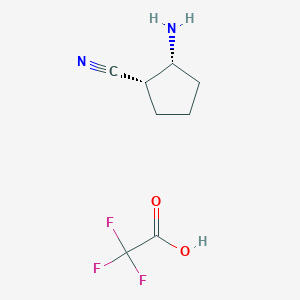
![3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13051108.png)
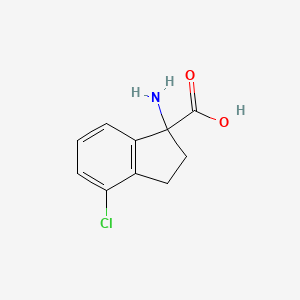

![Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13051113.png)
